molecular formula C13H14BrN B1316393 6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole CAS No. 78863-96-4

6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole

Cat. No. B1316393
CAS RN: 78863-96-4
M. Wt: 264.16 g/mol
InChI Key: YWIPKRNFMHVJMY-UHFFFAOYSA-N
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Description

6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole (6-Br-9-Me-THC) is an organic compound that belongs to the carbazole family of compounds. It is a highly versatile compound with a wide range of applications in scientific research, including synthesis and mechanism of action studies. 6-Br-9-Me-THC has been used in various laboratory experiments, such as the synthesis of other compounds and the study of its biochemical and physiological effects.

Scientific Research Applications

I have conducted a search on the scientific research applications of “6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole,” and here is a comprehensive analysis focusing on various potential applications:

Pharmaceutical Research

This compound has been explored for its potential in the design and synthesis of novel anti-cancer agents. Its structural properties allow for optimization in drug design, potentially leading to new therapeutic options for cancer treatment .

Chemical Synthesis

“6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole” can be used as a precursor in the synthesis of complex heterocyclic systems. These systems have various applications in chemical industries, including the development of new materials and pharmaceuticals .

Biological Studies

The compound has been identified for its biological properties, which could be significant in studying biological pathways and processes. It may serve as a tool in biochemical research to understand molecular interactions and functions.

Material Science

In material science, this compound’s derivatives could be used in creating new materials with specific properties such as conductivity or reactivity, which are essential in developing advanced technologies.

Computational Modeling

The compound’s structure can be utilized in computational models to study molecular dynamics and interactions. This is crucial in fields like drug design and materials engineering where understanding molecular behavior is key .

Industrial Applications

While specific industrial applications are not detailed in the search results, the compound’s versatile biological and chemical properties suggest potential uses in various industries ranging from pharmaceuticals to advanced material production.

Novel anti-cancer agents: design, synthesis, biological activity … Synthesis of 11-bromo-9-methyl-6-methylene-3-methylthio-5,6,9,10 … 6-bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

properties

IUPAC Name

6-bromo-9-methyl-1,2,3,4-tetrahydrocarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN/c1-15-12-5-3-2-4-10(12)11-8-9(14)6-7-13(11)15/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIPKRNFMHVJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C3=C1C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60507883
Record name 6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole

CAS RN

78863-96-4
Record name 6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The desired product was prepared using a procedure similar to step 2 of example 3. Thus, 6-bromo-2,3,4,9-tetrahydro-1H-carbazole (1.501 g, 6 mmol) was reacted with k-t-butoxide (0.707 g, 6.3 mmol) and methyl iodide (0.894 g, 6.3 mmol) in DMF (15 ml) to give the desired product (1.443 g, 5.463 mmol, 91%) as an off-white solid, mp 70-73° C. 1H NMR (DMSO-d6) δ 1.73-1.77 (m, 2H), 1.82-1.87 (m, 2H), 2.58 (t, J=6.1 Hz, 2H), 2.70 (t, J=6.1 Hz, 2H), 3.58 (s, 3H), 7.13 (dd, J=1.7, 8.6 Hz, 1H), 7.32 (d, J=8.6 Hz, 1H), 7.55 (d, J=1.5 Hz, 1H); [EI], m/z 263/265 (M)+.
Quantity
1.501 g
Type
reactant
Reaction Step One
[Compound]
Name
k-t-butoxide
Quantity
0.707 g
Type
reactant
Reaction Step One
Quantity
0.894 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
91%

Synthesis routes and methods II

Procedure details

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